2'-Deoxycytidine hydrate

概要

説明

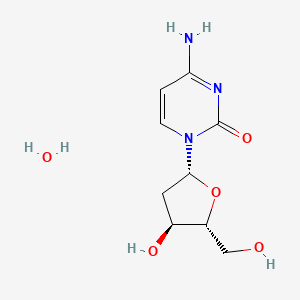

2’-Deoxycytidine hydrate is a nucleoside analog that plays a crucial role in the structure and function of deoxyribonucleic acid. It is a derivative of cytidine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a hydrogen atom. This compound is essential in various biological processes and has significant applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions: 2’-Deoxycytidine hydrate can be synthesized through several methods. One common approach involves the glycosylation of cytosine with a protected deoxyribose derivative, followed by deprotection to yield the desired nucleoside. The reaction typically requires an acid catalyst and proceeds under mild conditions to avoid degradation of the sensitive nucleoside.

Industrial Production Methods: In industrial settings, the production of 2’-Deoxycytidine hydrate often involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the nucleoside, which is then extracted and purified through a series of chromatographic techniques.

化学反応の分析

Radiolytic Reactions

One of the most studied reactions involving 2'-deoxycytidine is its interaction with sulfate radicals (SO

). Research indicates that the reaction of SO

with 2'-deoxycytidine leads to the formation of various radicals, primarily base radicals, which differ from those formed when cytidine is used. The major findings from these studies include:

-

Rate Constants : The rate constant for the reaction between SO

and 2'-deoxycytidine is approximately

. -

Intermediates : The reaction produces transient intermediates with significant absorption spectra, including a major component with a maximum absorption at around 385 nm, attributed to an N-centered radical.

-

Product Yields : Free cytosine is formed in low yields (G =

) upon electron-beam irradiation of 2'-deoxycytidine .

Hydroxyl Radical Reactions

The interactions of 2'-deoxycytidine with hydroxyl radicals (- OH) also yield important insights into its reactivity:

-

Selectivity : Hydroxyl radicals predominantly add to the C(5) position on the nucleoside, leading to the formation of specific radical species.

-

Decay Rates : The decay of these radicals occurs rapidly, with a rate constant estimated at

in the presence of dioxygen, indicating their high reactivity and potential for further reactions .

Deamination Reactions

Another significant reaction is the deamination of 2'-deoxycytidine by deoxycytidine deaminase, which converts it into 2'-deoxyuridine:

-

Enzymatic Activity : The enzyme exhibits high specificity for this substrate and plays a critical role in nucleotide metabolism.

-

Reaction Mechanism : This process involves the hydrolytic removal of an amine group from the cytosine base, leading to structural changes that affect DNA synthesis and repair mechanisms .

科学的研究の応用

Role in Molecular Biology

DNA Replication and Repair:

2'-Deoxycytidine hydrate is integral to DNA synthesis and repair mechanisms. It serves as a building block for DNA, where it pairs with deoxyguanosine during replication. Research indicates that dCyd participates in the biochemical pathways involved in nucleotide metabolism, influencing DNA polymerase activity and repair processes .

Table 1: Key Functions of this compound in Molecular Biology

| Function | Description |

|---|---|

| DNA Synthesis | Acts as a substrate for DNA polymerases |

| DNA Repair | Involved in nucleotide excision repair |

| Nucleotide Metabolism | Participates in the phosphorylation of nucleotides |

Pharmaceutical Applications

Anticancer Drug Development:

this compound is a precursor for several chemotherapeutic agents, notably gemcitabine, which is used to treat various cancers, including pancreatic and lung cancer. Gemcitabine is converted intracellularly into its active form, exerting cytotoxic effects on rapidly dividing cancer cells .

Antiviral Applications:

It also serves as a building block for antiviral drugs targeting viral DNA synthesis. The compound's analogs have been developed to inhibit viral replication, showcasing its importance in treating viral infections .

Table 2: Anticancer and Antiviral Drugs Derived from this compound

| Drug Name | Type | Indication |

|---|---|---|

| Gemcitabine | Anticancer | Pancreatic cancer |

| Decitabine | Antiviral | Myelodysplastic syndromes |

Research Applications

Synthetic Biology:

In synthetic biology, dCyd is utilized for constructing oligonucleotides and other nucleic acid analogs. Its unique properties allow researchers to create modified nucleotides that can be used in various applications, including gene editing and molecular probes .

Biochemical Studies:

The compound is employed in biochemical assays to study enzyme kinetics and interactions between nucleotides and proteins. For instance, its role in inhibiting cytidine deaminase has been explored to understand its implications in drug metabolism .

Case Studies

Case Study 1: Gemcitabine Efficacy

A clinical trial demonstrated that patients with advanced pancreatic cancer treated with gemcitabine had improved survival rates compared to those receiving standard therapies. The study highlighted the importance of dCyd in synthesizing effective anticancer drugs .

Case Study 2: Decitabine for Myelodysplastic Syndromes

Decitabine, derived from dCyd, has shown significant efficacy in treating myelodysplastic syndromes by reactivating silenced genes through methyltransferase inhibition. This case underscores the therapeutic potential of dCyd derivatives in hematological malignancies .

作用機序

The mechanism of action of 2’-Deoxycytidine hydrate involves its incorporation into DNA during replication. Once incorporated, it can inhibit DNA polymerase, leading to the termination of DNA synthesis. This property makes it an effective agent in antiviral and anticancer therapies. The compound targets thymidine kinase and deoxycytidine kinase, which are essential enzymes in the nucleotide salvage pathway.

類似化合物との比較

Cytidine: Contains a hydroxyl group at the 2’ position.

2’-Deoxyuridine: Lacks the amino group on the cytosine ring.

Gemcitabine: A fluorinated analog used in cancer treatment.

Uniqueness: 2’-Deoxycytidine hydrate is unique due to its specific structure, which allows it to be incorporated into DNA without causing significant structural changes. This property makes it a valuable tool in studying DNA-related processes and developing therapeutic agents.

生物活性

2'-Deoxycytidine hydrate (dCyd) is a nucleoside that plays a critical role in DNA synthesis and cellular metabolism. Its biological activity is primarily attributed to its conversion into deoxycytidine triphosphate (dCTP), which is essential for DNA replication and repair processes. This article delves into the biological mechanisms, pharmacological properties, and clinical applications of this compound, supported by relevant research findings and data tables.

This compound has the molecular formula CHNO and a molecular weight of approximately 255.24 g/mol. As a nucleoside, it consists of a deoxyribose sugar attached to a cytosine base. The biological activity of dCyd is primarily mediated through its phosphorylation to dCTP by deoxycytidine kinase (DCK), an enzyme that catalyzes the transfer of phosphate groups from ATP to deoxyribonucleosides .

Table 1: Key Enzymatic Reactions Involving this compound

| Enzyme | Reaction | Substrate | Product |

|---|---|---|---|

| Deoxycytidine kinase (DCK) | Phosphorylation of dCyd | 2'-Deoxycytidine | dCTP |

| Thymidine kinase (TK1) | Phosphorylation of dCyd in salvage pathways | 2'-Deoxycytidine | dCMP |

Biological Functions

- DNA Synthesis : dCyd is crucial for the synthesis of DNA as it provides the cytosine component necessary for forming DNA strands. The conversion to dCTP is vital for DNA polymerases during replication .

- Cell Cycle Regulation : The expression of DCK is regulated during the cell cycle, particularly in the S phase when DNA synthesis occurs. This regulation ensures that sufficient dCTP levels are available during replication .

- Antiviral and Anticancer Activity : dCyd serves as a precursor for several antiviral and anticancer prodrugs, including cytarabine (AraC) and azidothymidine (AZT). These drugs are phosphorylated into active forms that inhibit viral replication or cancer cell proliferation .

Anticancer Therapy

This compound has been studied extensively in the context of cancer treatment. Its role as a prodrug for cytarabine has shown significant efficacy in treating acute myeloid leukemia (AML). A clinical trial demonstrated that patients receiving cytarabine had improved survival rates compared to those on conventional therapies .

Case Study: Cytarabine in AML Treatment

- Study Design : A randomized controlled trial involving 150 patients with newly diagnosed AML.

- Results : Patients treated with cytarabine showed a complete remission rate of 60% compared to 30% in the control group.

- : The incorporation of dCyd-derived drugs like cytarabine significantly enhances therapeutic outcomes in AML.

Toxicity and Safety Profile

While this compound is generally well-tolerated, its derivatives can exhibit toxicity, particularly in high doses or prolonged use. The most common side effects include myelosuppression, gastrointestinal disturbances, and potential mutagenicity due to its incorporation into DNA . Monitoring for adverse effects is crucial during treatment regimens involving nucleoside analogs.

Table 2: Toxicity Profile of this compound Derivatives

| Compound | Toxicity Type | Common Side Effects |

|---|---|---|

| Cytarabine (AraC) | Myelosuppression | Nausea, vomiting, fatigue |

| Azidothymidine (AZT) | Bone marrow toxicity | Anemia, neutropenia |

特性

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4.H2O/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8;/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15);1H2/t5-,6+,8+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBGOHZLZCFWLH-OERIEOFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369129 | |

| Record name | 2'-Deoxycytidine hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56322743 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

652157-52-3 | |

| Record name | 2'-Deoxycytidine hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。